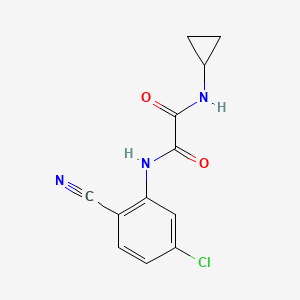

N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-cyclopropyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-8-2-1-7(6-14)10(5-8)16-12(18)11(17)15-9-3-4-9/h1-2,5,9H,3-4H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUFNECQEVXVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide typically involves the reaction of 5-chloro-2-cyanophenylamine with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The cyano and chloro groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of N-substituted oxalamides and hydrazine derivatives. Key structural analogs and their differences are outlined below:

Key Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 5-chloro-2-cyanophenyl group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins. In contrast, the methoxyphenyl group in the thiazol-azepin analog () is electron-donating, favoring interactions with polar residues .

- Cyclopropyl vs.

- Biological Activity: While the thiazol-azepin analog demonstrated cardioprotective effects by reducing hypoxia-induced smooth muscle contraction, the target compound’s activity remains uncharacterized.

Pharmacokinetic and Pharmacodynamic Considerations

- Metabolic Stability : The cyclopropyl group may reduce CYP450-mediated oxidation, extending half-life relative to analogs with aliphatic or unsaturated rings .

Research Findings and Implications

- Evidence from Structural Analogs : The thiazol-azepin hydrazine hydrobromide () outperformed Levocarnitine and Mildronate in hypoxia models, suggesting that nitrogen-rich heterocycles (e.g., thiazol, azepin) are critical for cardioprotective activity. The target compound’s lack of such motifs may limit efficacy in similar assays .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide features a chloro-substituted phenyl ring, a cyano group, and a cyclopropyl moiety linked to an oxalamide functional group. The oxalamide structure consists of two carbonyl groups connected by a nitrogen atom, which is characteristic of acyloxamide compounds known for diverse biological activities. The presence of electron-withdrawing groups like chlorine and cyano enhances its reactivity and potential interactions with biological targets.

The compound's mechanism of action primarily involves its interaction with specific enzymes, particularly kinases involved in cell cycle regulation and signal transduction pathways. By inhibiting these enzymes, N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide may disrupt uncontrolled cell division, making it a candidate for cancer therapeutics. Additionally, preliminary studies suggest it exhibits antiparasitic properties, potentially affecting the motility and viability of parasites.

Enzyme Inhibition

Research indicates that N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide can inhibit various kinases. This inhibition is crucial as kinases play significant roles in cellular processes such as growth and proliferation. The compound's ability to modulate these pathways positions it as a promising candidate in cancer research.

Antiparasitic Properties

In vitro studies have demonstrated that the compound exhibits activity against parasites such as those causing malaria and leishmaniasis. The exact mechanism underlying this activity is still under investigation but is believed to be associated with the compound's ability to disrupt essential functions in the parasites.

Case Studies

- Cancer Therapeutics : In a study examining the effects of N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide on cancer cell lines, researchers observed significant inhibition of cell proliferation at micromolar concentrations. The study highlighted the compound's potential as an antitumor agent due to its selective inhibition of specific kinases involved in cancer progression.

- Antiparasitic Activity : A separate investigation into the antiparasitic effects revealed that the compound significantly reduced parasite viability in cultured cells. The results indicated that treatment with N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide led to morphological changes in parasites, suggesting disruption of their motility mechanisms.

Data Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Kinases | Significant inhibition | |

| Antiparasitic | Malaria & Leishmaniasis | Reduced viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.